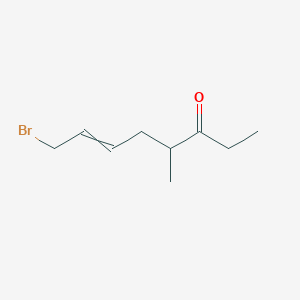
8-Bromo-4-methyloct-6-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-methyloct-6-en-3-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and an enone functional group within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-methyloct-6-en-3-one typically involves the bromination of 4-methyloct-6-en-3-one. This can be achieved through the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-4-methyloct-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-methyloct-6-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-methyloct-6-en-3-one involves its interaction with specific molecular targets. The enone group can participate in Michael addition reactions, while the bromine atom can facilitate electrophilic substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyloct-6-en-3-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloro-4-methyloct-6-en-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
8-Bromo-4-methylhex-6-en-3-one: Shorter carbon chain, affecting its physical and chemical properties.
Eigenschaften
CAS-Nummer |
105665-95-0 |
|---|---|
Molekularformel |
C9H15BrO |
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
8-bromo-4-methyloct-6-en-3-one |
InChI |
InChI=1S/C9H15BrO/c1-3-9(11)8(2)6-4-5-7-10/h4-5,8H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
DLSBBJYQNTXOOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)CC=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
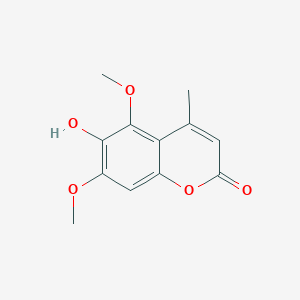

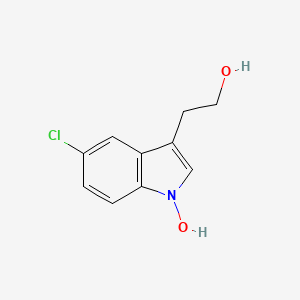
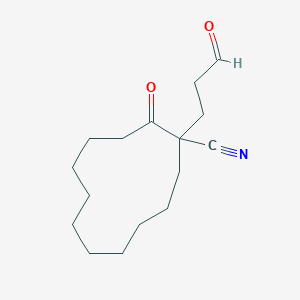

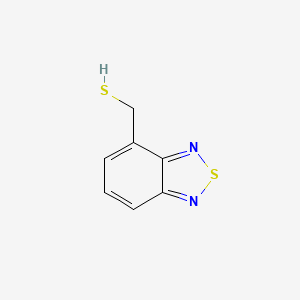
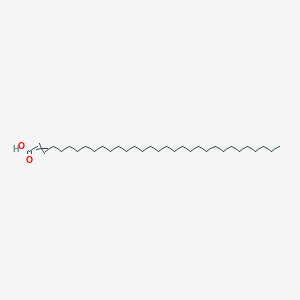
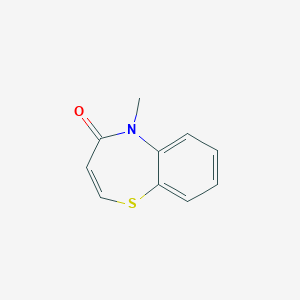
![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
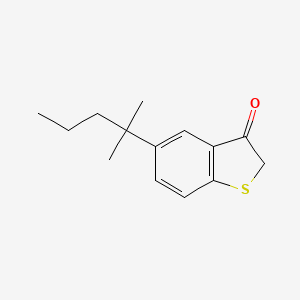
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
